2-Nonanoylpyridine

Overview

Description

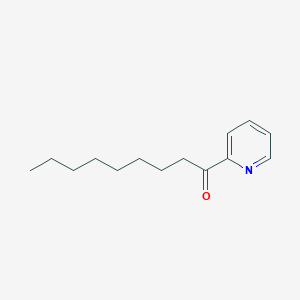

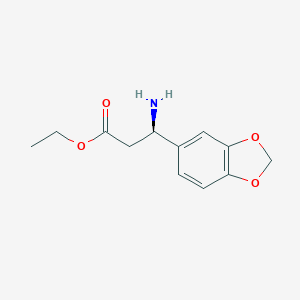

2-Nonanoylpyridine (2-NP) is an organic compound belonging to the family of pyridines. It is an aliphatic compound, and has a molecular formula of C9H16N. It is an aromatic heterocyclic compound, which consists of a six-membered ring with one nitrogen atom and four carbon atoms, and a nine-carbon aliphatic chain attached to the nitrogen atom. 2-NP is a colorless, water-soluble liquid with a pungent odor.

Scientific Research Applications

Synthesis and Material Science

2-Nonanoylpyridine, a derivative of pyridine, has significant applications in various fields, particularly in synthesis and material science. 2-Aminopyridines, closely related to this compound, are key structural cores of bioactive natural products and organic materials, making them valuable synthetic targets. The synthesis of these compounds involves selective reactions and can be used as substrates for subsequent cross-coupling reactions, demonstrating their versatility in chemical synthesis (Bolliger, Oberholzer, & Frech, 2011). Additionally, the synthesis of heavily substituted 2-aminopyridines involves the displacement of specific groups from the pyridine ring, indicating the compound's reactivity and potential for creating complex molecules (Teague, 2008).

Catalysis and Chemical Reactions

Terpyridines and their transition metal complexes, which include pyridine derivatives like this compound, play a crucial role in catalysis. They are utilized in a broad range of reactions from artificial photosynthesis to organic transformations and polymerization reactions. This wide applicability demonstrates the compound's significance in enhancing reaction efficiency and selectivity in organic and macromolecular chemistry (Winter, Newkome, & Schubert, 2011).

Supramolecular Chemistry

2-Acetaminopyridine, a compound structurally similar to this compound, is explored as a potential cocrystallizing agent due to its ability to form hydrogen-bonded motifs without transforming molecular building blocks into an ion-pair during noncovalent assembly. This demonstrates the compound's utility in constructing binary cocrystals in a predictable manner, indicating its importance in supramolecular chemistry and material design (Aakeröy, Hussain, & Desper, 2006).

Biological and Medicinal Applications

In the realm of biological and medicinal applications, 2-aminopyridines serve as essential components in the synthesis of diverse biological molecules. They are known for their simple design and the production of single products with minimal side reactions, making them suitable for drug discovery programs. This highlights the compound's potential in pharmaceutical applications, where the synthesis of low-molecular weight molecules is critical (Rao & Chanda, 2021).

Safety and Hazards

properties

IUPAC Name |

1-pyridin-2-ylnonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-3-4-5-6-7-11-14(16)13-10-8-9-12-15-13/h8-10,12H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWBQWMBPVFJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397222 | |

| Record name | 2-NONANOYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143773-13-1 | |

| Record name | 2-NONANOYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)

![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)